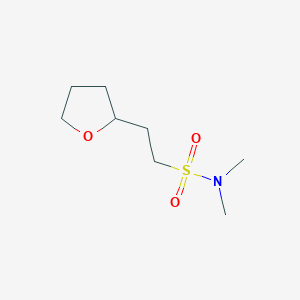![molecular formula C13H16F2N2O2 B7582894 (6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFMO and is a morpholine derivative that has been extensively studied for its anti-tumor properties.
Applications De Recherche Scientifique
DFMO has been extensively studied for its anti-tumor properties. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with the development of various types of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and melanoma.
Mécanisme D'action
DFMO inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the liver, brain, and prostate. DFMO has also been shown to reduce the levels of nitric oxide, which is involved in various physiological processes, including the regulation of blood pressure and the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. DFMO is also stable under normal laboratory conditions, making it easy to handle and store. However, DFMO has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DFMO is also expensive, which can limit its use in some research projects.
Orientations Futures
DFMO has several potential future directions in various fields. In the field of oncology, DFMO has the potential to be used as a chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, DFMO has been shown to have potential applications in the treatment of parasitic infections such as African sleeping sickness. Further research is needed to explore the potential applications of DFMO in these fields.
Conclusion
In conclusion, DFMO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMO has been extensively studied for its anti-tumor properties and has shown promise as a potential chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases and parasitic infections. Further research is needed to explore the potential applications of DFMO in these fields.
Méthodes De Synthèse
DFMO can be synthesized using various methods, including the reaction of 2,4-difluorobenzylamine with 6-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields DFMO as a white crystalline solid with a melting point of 104-106°C.
Propriétés
IUPAC Name |
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-5-17(7-12(19-8)13(16)18)6-9-2-3-10(14)4-11(9)15/h2-4,8,12H,5-7H2,1H3,(H2,16,18)/t8-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNCJATOHKUEZ-SZSXPDSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

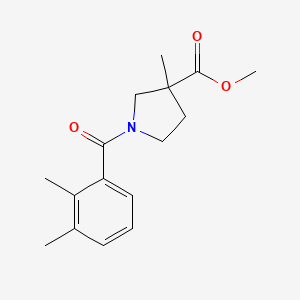
![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
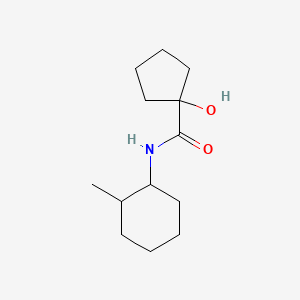
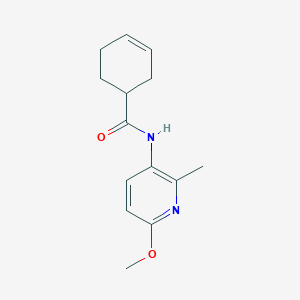
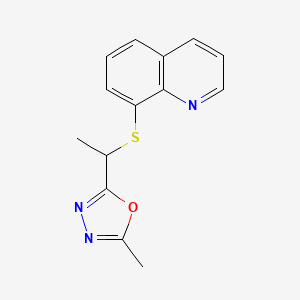
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
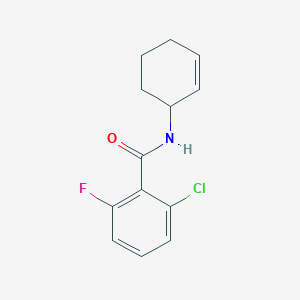
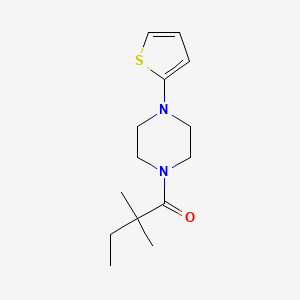
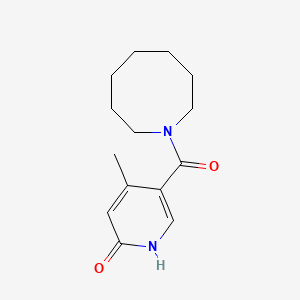
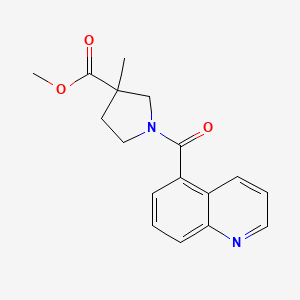
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
